

(S)-2-Aminononanoic Acid: A Technical Guide to its Physical Properties and Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Aminononanoic acid

Cat. No.: B554682

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminononanoic acid, a non-proteinogenic α -amino acid, is a chiral building block of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the known physical and solubility properties of **(S)-2-Aminononanoic acid**, including detailed experimental protocols for their determination.

Core Physical and Chemical Properties

(S)-2-Aminononanoic acid is a white to off-white solid at room temperature. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ NO ₂	[1] [2]
Molecular Weight	173.25 g/mol	[1] [2]
Appearance	White to off-white solid	[1]
CAS Number	133444-84-5	[1] [2]

Quantitative Physical Properties

Precise quantitative data for the physical properties of **(S)-2-Aminononanoic acid** are not extensively reported in the literature. The table below presents predicted values and experimental data for closely related homologous compounds to provide a comparative context.

Property	(S)-2-Aminononanoic Acid (Predicted)	Homologous Compounds (Experimental)
Melting Point	Not available	2-Aminoctanoic acid (C8): 194-196 °C[3][4] (S)-2- Aminoheptanoic acid (C7): 269-271 °C[5] (-)-2- Aminobutyric acid (C4): 291 °C[6]
Boiling Point	284.5 ± 23.0 °C	Not available (decomposition is common at high temperatures)
Density	0.985 ± 0.06 g/cm ³	Not available
pKa	2.55 ± 0.24	Not available
Optical Rotation, [α]	Not available	Not available

Solubility Profile

The solubility of an amino acid is critically influenced by the nature of its side chain and the solvent's polarity. As a long-chain aliphatic amino acid, **(S)-2-Aminononanoic acid** exhibits characteristic solubility behavior.

Solvent	Solubility	Remarks
Water	Predicted: 54.5 mg/mL	The solubility of α -amino acids in water generally decreases as the length of the hydrophobic alkyl chain increases. For comparison, the experimental solubility of 2-Aminoctanoic acid (C8) in water is 19 mg/mL.[3][4]
Ethanol	Low	The solubility of α -amino acids in ethanol is generally low.[3][7] Quantitative data for (S)-2-Aminononanoic acid is not readily available.
Dimethyl Sulfoxide (DMSO)	Expected to be soluble	Peptides and amino acids with a high content of non-polar residues are often soluble in DMSO.[8][9] For the related compound DL-2-Aminoctanoic acid, a solubility of 1.6 mg/mL has been reported.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. Below are methodologies for determining key physical and solubility properties.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

- Capillary melting point apparatus
- Mortar and pestle
- Melting point capillary tubes (sealed at one end)

Procedure:

- Ensure the sample of **(S)-2-Aminononanoic acid** is completely dry and finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Optical Rotation Measurement

As a chiral molecule, **(S)-2-Aminononanoic acid** will rotate plane-polarized light. The specific rotation is a characteristic property.

Apparatus:

- Polarimeter
- Volumetric flask (e.g., 10 mL)
- Analytical balance
- Polarimeter cell (e.g., 1 dm)

Procedure:

- Accurately weigh a sample of **(S)-2-Aminononanoic acid** and dissolve it in a suitable solvent (e.g., water or dilute HCl) in a volumetric flask to a known concentration (c, in g/100 mL).
- Calibrate the polarimeter with a blank solution (the pure solvent).
- Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
- Place the cell in the polarimeter and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).
- Calculate the specific rotation $[\alpha]$ using the following formula:[10]

$$[\alpha]_{T\lambda} = 100 * \alpha / (l * c)$$

where:

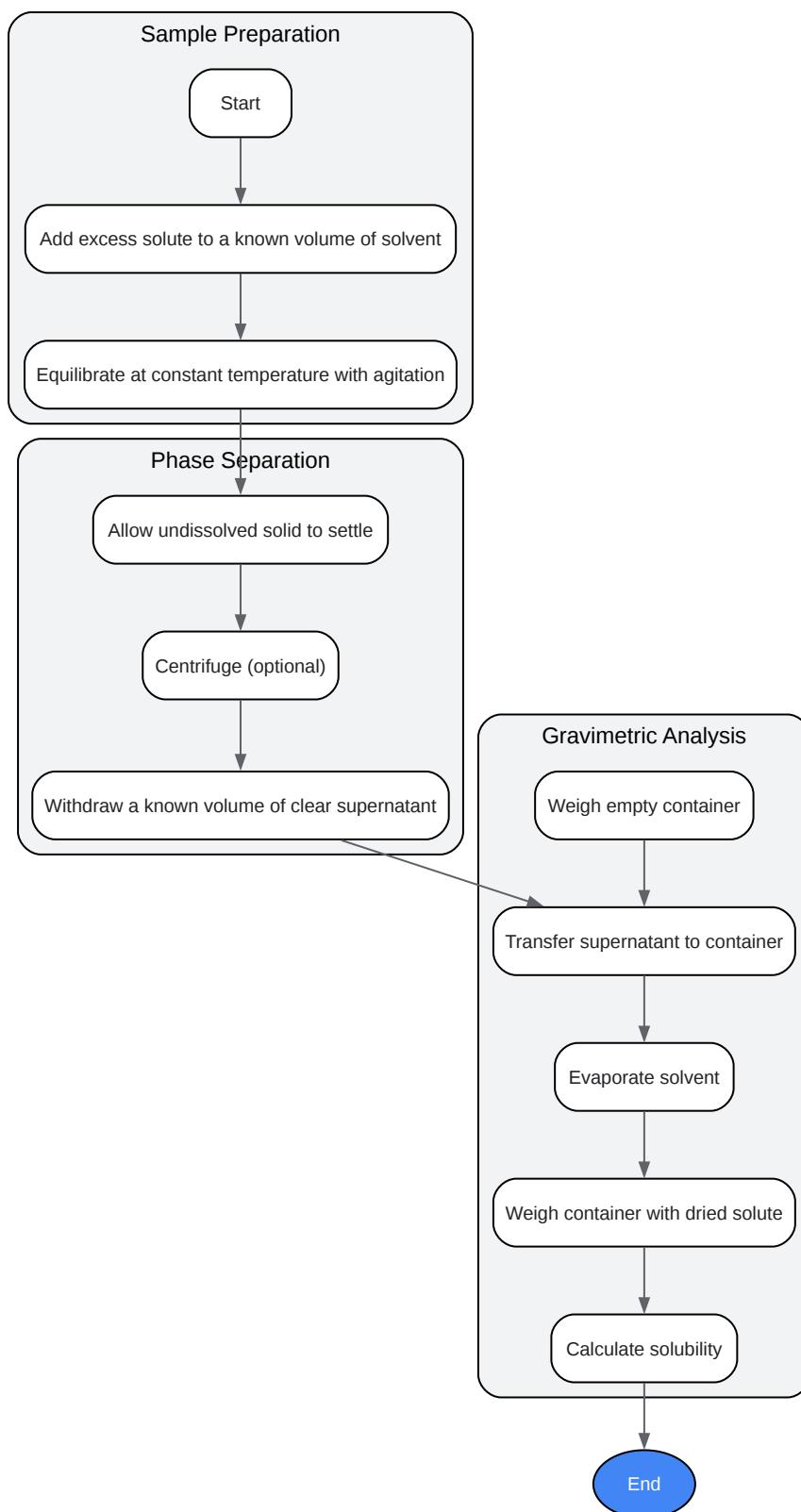
- α = observed rotation in degrees
- l = path length of the cell in decimeters (dm)
- c = concentration in g/100 mL

Solubility Determination (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of **(S)-2-Aminononanoic acid** in various solvents.

Apparatus:

- Vials with screw caps
- Analytical balance
- Constant temperature shaker or water bath
- Centrifuge


- Pipettes and syringes with filters

Procedure:

- Add an excess amount of **(S)-2-Aminononanoic acid** to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate separation.
- Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
- Accurately weigh an empty, dry container.
- Transfer the clear supernatant to the pre-weighed container.
- Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.
- Calculate the solubility in mg/mL by dividing the mass of the dried solute by the volume of the supernatant taken.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like **(S)-2-Aminononanoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. S-2-Aminononanoic acid | 133444-84-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solubility of the Proteinogenic α -Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(S)-2-Aminononanoic Acid: A Technical Guide to its Physical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554682#s-2-aminononanoic-acid-physical-properties-and-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com